
JWH 018 N-(4-oxo-pentyl) metabolite
説明
Molecular Architecture and IUPAC Nomenclature
JWH 018 N-(4-oxo-pentyl) metabolite is a synthetic cannabinoid metabolite derived from the parent compound JWH-018. Its molecular formula is C₂₄H₂₁NO₂ (molecular weight: 355.4 g/mol). The IUPAC name is 5-(3-(1-naphthoyl)-1H-indol-1-yl)pentan-2-one , reflecting its structural features:
- A naphthoyl group (1-naphthalenylmethanone) at the indole C3 position.
- A pentyl side chain modified by a ketone functional group at the fourth carbon.
The canonical SMILES representation is O=C(C₁=C₂C(C=CC=C₂)=CC=C₁)C₃=CN(CCCC(C)=O)C₄=CC=CC=C₄₃ , emphasizing the ketone group on the alkyl chain.
Position-Specific Alkyl Chain Modifications: 4-Oxo Functionalization
The metabolite is distinguished from JWH-018 by oxidation at the fourth carbon of the pentyl side chain, resulting in a ketone group (Fig. 1). This modification alters physicochemical properties:
This oxidation enhances water solubility, facilitating urinary excretion.
Comparative Analysis with Parent Compound JWH-018
Key structural differences between JWH-018 and its metabolite include:
- Alkyl Chain :
- Receptor Binding :
- Mass Spectral Differences :
Tandem Mass Spectrometry (MS/MS) Fragmentation Patterns
Collision-induced dissociation (CID) of the metabolite reveals diagnostic fragments (Table 1):
Precursor Ion (m/z) | Product Ions (m/z) | Proposed Fragment |
---|---|---|
355.4 [M+H]⁺ | 337.3 | Loss of H₂O (-18 Da) |
270.1 | Naphthoylindole core | |
127.0 | Protonated naphthalene fragment |
These patterns align with hydroxylation/oxidation of the alkyl chain, consistent with synthetic cannabinoid metabolism.
Nuclear Magnetic Resonance (NMR) Spectral Signatures
While experimental NMR data for this metabolite are limited in public databases, predicted signals based on its structure include:
¹H NMR (CDCl₃) :
¹³C NMR :
These signatures differentiate it from JWH-018, which lacks the ketone-related shifts.
特性
分子式 |
C24H21NO2 |
---|---|
分子量 |
355.4 |
InChI |
InChI=1S/C24H21NO2/c1-17(26)8-7-15-25-16-22(20-12-4-5-14-23(20)25)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16H,7-8,15H2,1H3 |
InChIキー |
XOOFWSKEHUVEJD-UHFFFAOYSA-N |
SMILES |
O=C(C1=C2C(C=CC=C2)=CC=C1)C3=CN(CCCC(C)=O)C4=CC=CC=C43 |
同義語 |
JWH 018 4-keto metabolite |
製品の起源 |
United States |
類似化合物との比較
Structural and Metabolic Comparisons
Key Findings :
- Differentiation from AM-2201: While JWH 018 and AM-2201 share metabolites like N-(5-hydroxypentyl) and N-pentanoic acid, the presence of JWH 018 N-(4-oxo-pentyl) and AM-2201 6-hydroxyindole allows distinction .
- Co-Elution Challenges : JWH 018 N-(5-hydroxypentyl) and AM-2201 N-(5-hydroxypentyl) co-elute in chromatographic methods, necessitating MS/MS spectral confirmation .
- Pharmacokinetic Variation: JWH 018 N-pentanoic acid exhibits higher urinary concentrations (median: 11.1 µg/L) compared to N-hydroxypentyl metabolites (median: <3 µg/L), likely due to faster oxidation rates .
Analytical Detection and Cross-Reactivity
Table 2: Detection Parameters for JWH 018 Metabolites
Key Findings :
- Low Cross-Reactivity: JWH 018 metabolites show minimal cross-reactivity (<1%) in homogenous enzyme immunoassays, necessitating confirmatory MS-based methods .
- Sensitivity : UHPLC-QTOF-MS achieves confirmation limits as low as 0.1 ng/mL for N-(4-oxo-pentyl), critical for forensic applications .
Pharmacological Activity
- CB1 Receptor Affinity : JWH 018 and its 4-hydroxyindole metabolite exhibit potent CB1 binding (Ki = 1.2 ± 0.3 nM and 2.7 ± 0.3 nM, respectively), surpassing THC’s affinity (Ki = 15.3 ± 4.5 nM) .
- Full Agonism : Unlike THC, JWH 018 metabolites act as full CB1 agonists, contributing to higher psychoactive potency .
Q & A
Q. What analytical methods are recommended for identifying JWH 018 N-(4-oxo-pentyl) metabolite in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its specificity for detecting low-concentration metabolites. Key parameters include:
- Chromatographic separation : Use a Zorbax Eclipse Plus C18 column (3.0 × 100 mm, 1.8 µm) with optimized gradients for resolving hydroxylated and carboxylated metabolites .
- Ionization and fragmentation : Monitor precursor ions (e.g., m/z 362.5 for the parent ion) and collision energy (CE) settings tailored to fragment-specific side chains (e.g., 4-oxo-pentyl vs. 5-hydroxypentyl) .
- Sample preparation : Enzymatic hydrolysis (β-glucuronidase) is critical to liberate glucuronidated metabolites prior to extraction .
Q. How should stable isotope-labeled internal standards (SIL-IS) be used for quantifying JWH 018 metabolites?
Deuterated analogs (e.g., JWH 018 N-(4-hydroxypentyl) metabolite-d4 or -d5) are essential for correcting matrix effects and recovery variations. Best practices include:
Q. What are the primary metabolic pathways of JWH 018, and how does the 4-oxo-pentyl metabolite fit into this framework?
JWH 018 undergoes N-dealkylation, hydroxylation, and oxidation. The 4-oxo-pentyl metabolite is a terminal oxidation product of the 4-hydroxypentyl intermediate, formed via cytochrome P450 (CYP3A4/2C9)-mediated oxidation. It is often glucuronidated before urinary excretion .
Q. How can researchers validate the specificity of metabolite detection in complex biological samples?
- Matrix-matched calibration : Prepare calibrators in drug-free urine or blood to account for ion suppression/enhancement .
- Cross-reactivity testing : Screen against structurally related metabolites (e.g., JWH 073 N-(4-hydroxybutyl)) to confirm no signal overlap .
- Stability studies : Assess freeze-thaw cycles and storage conditions (−20°C vs. −80°C) to prevent metabolite degradation .
Advanced Research Questions
Q. How can conflicting data on metabolite prevalence in human studies be reconciled?
Discrepancies in reported urinary concentrations (e.g., 4-oxo-pentyl vs. 5-hydroxypentyl dominance) may arise from:
- Inter-individual variability : Polymorphisms in CYP enzymes alter metabolic rates .
- Co-consumption of multiple synthetic cannabinoids : Shared metabolic pathways (e.g., JWH 018 and JWH 073 demethylation) complicate attribution .
- Analytical sensitivity : Lower limits of quantification (LOQ) for oxidized metabolites (e.g., 0.1–12 ng/mL) affect detectability .
Q. What strategies optimize LC-MS/MS methods for distinguishing positional isomers of hydroxylated metabolites?
- Mobile phase additives : 0.1% formic acid in water/acetonitrile improves peak symmetry and isomer separation .
- High-resolution mass spectrometry (HRMS) : Use QTOF-MS to differentiate isomers via exact mass (e.g., 4-oxo-pentyl [C24H21NO3⁺, m/z 378.170] vs. 5-hydroxypentyl [C24H23NO3⁺, m/z 380.185]) .
Q. How does stereochemistry impact the pharmacological activity and detection of JWH 018 metabolites?
- Chiral separation : Use chiral columns (e.g., Chiralpak IA) to resolve enantiomers like (S)- and (R)-4-hydroxypentyl metabolites, which may differ in CB1 receptor binding .
- Activity correlation : Compare in vitro binding assays (CB1/CB2) of isolated enantiomers to determine if oxidation alters potency .
Q. What are the challenges in synthesizing reference standards for oxidized metabolites, and how are they addressed?
- Synthetic routes : Multi-step protocols (e.g., THF/TBAF-mediated deprotection for 5-hydroxypentyl derivatives) require rigorous purity checks (>99%) via NMR and LC-HRMS .
- Stability : Lyophilized standards stored at −80°C with desiccants prevent keto-enol tautomerization in 4-oxo-pentyl analogs .
Q. How do urinary metabolite profiles differ between controlled dosing studies and real-world forensic samples?
- Controlled studies : Dominated by glucuronidated 5-hydroxypentyl and pentanoic acid metabolites (>30 ng/mL) .
- Forensic samples : Often show lower concentrations (near LOQ) due to delayed sampling and poly-drug use, necessitating sensitive confirmation workflows .
Methodological Tables
Q. Table 1. Optimized LC-MS/MS Parameters for JWH 018 Metabolites
Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | CE (eV) | Retention Time (min) |
---|---|---|---|---|
N-(4-oxo-pentyl) | 362.5 | 155.1 | 25 | 8.2 |
N-(5-hydroxypentyl) | 380.2 | 127.1 | 30 | 9.5 |
N-pentanoic acid | 376.2 | 144.1 | 20 | 7.8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。